molecular formula C17H26N2O3 B12814083 tert-butyl (3S,4S)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate

tert-butyl (3S,4S)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B12814083
M. Wt: 306.4 g/mol
InChI Key: ZDIVZXZUIPLHNP-GJZGRUSLSA-N
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Description

tert-Butyl (3S,4S)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a benzylamino group, a hydroxyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.

    Step 1: The piperidine ring is functionalized to introduce the hydroxyl group at the 3-position and the benzylamino group at the 4-position. This can be achieved through selective protection and deprotection strategies, followed by nucleophilic substitution reactions.

    Step 2: The tert-butyl ester is introduced via esterification reactions, often using tert-butyl chloroformate under basic conditions.

    Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference. Solvents like dichloromethane, tetrahydrofuran, or dimethylformamide are commonly used.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate.

    Reduction: The benzylamino group can undergo reduction to form secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of secondary amine derivatives.

    Substitution: Formation of N-substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Serves as a building block for the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzylamino group may participate in hydrogen bonding or hydrophobic interactions, while the hydroxyl group can form hydrogen bonds. The tert-butyl ester provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • tert-Butyl (3S,4S)-4-(methylamino)-3-hydroxypiperidine-1-carboxylate
  • tert-Butyl (3S,4S)-4-(ethylamino)-3-hydroxypiperidine-1-carboxylate

Comparison:

  • The presence of different substituents on the amino group (benzyl, methyl, ethyl) affects the compound’s chemical reactivity and biological activity.
  • The benzyl group provides additional hydrophobic interactions, potentially enhancing binding affinity to certain targets.
  • The tert-butyl ester group remains constant, providing similar steric effects across the compounds.

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl (3S,4S)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-14(15(20)12-19)18-11-13-7-5-4-6-8-13/h4-8,14-15,18,20H,9-12H2,1-3H3/t14-,15-/m0/s1

InChI Key

ZDIVZXZUIPLHNP-GJZGRUSLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)NCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)NCC2=CC=CC=C2

Origin of Product

United States

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